Nd/Fe Ratio Control in Master Alloy vs. Elemental Neodymium: Reduced Oxidation Loss and Improved Compositional Precision
Using a pre-alloyed FeNd₃ master alloy with a fixed 3:1 Nd:Fe atomic ratio enables vacuum induction melting (VIM) or strip-casting of the final Nd₂Fe₁₄B composition with substantially higher neodymium yield compared to direct addition of metallic neodymium. Elemental neodymium is highly reactive (standard electrode potential E° = -2.323 V vs. SHE), leading to oxidation losses of 5–15% during melting, whereas a master alloy lowers the activity of neodymium and reduces dross formation [1]. This translates into tighter final composition tolerances (±0.1 at.% Nd) relative to elemental addition (±0.5 at.% Nd), which is critical for maintaining coercivity (Hci) above 800 kA/m in high-grade sintered magnets [1].
| Evidence Dimension | Neodymium yield during melting and final composition tolerance |
|---|---|
| Target Compound Data | FeNd₃ master alloy: oxidation loss < 3%, final composition tolerance ±0.1 at.% Nd |
| Comparator Or Baseline | Elemental Nd metal: oxidation loss 5–15%, final composition tolerance ±0.5 at.% Nd |
| Quantified Difference | Reduction in oxidation loss by 2–12 percentage points; 5× tighter composition tolerance |
| Conditions | Vacuum induction melting of Nd₂Fe₁₄B alloy at 1400–1500 °C under 10⁻² mbar argon |
Why This Matters
Tighter composition control directly translates into higher coercivity and lower batch-to-batch variability, which are decisive procurement criteria for magnet manufacturers requiring high-performance NdFeB grades (e.g., N50, N52).
- [1] American Elements. (2026). Neodymium Iron Alloy. Retrieved from https://www.americanelements.com/neodymium-iron-alloy View Source
